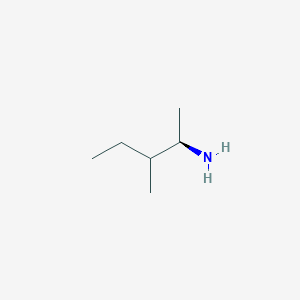
2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide is a complex organic compound that features a cyano group, a morpholine ring, and a nitrophenyl-furyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Furyl Moiety: Starting with a furan derivative, the nitrophenyl group can be introduced through electrophilic aromatic substitution.
Introduction of the Cyano Group: The cyano group can be added via a nucleophilic substitution reaction.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through a cyclization reaction involving an amine and an epoxide.
Final Coupling: The final step involves coupling the morpholine derivative with the cyano-furyl intermediate under appropriate conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the morpholine ring or the nitrophenyl group.
Reduction: Reduction reactions could target the nitro group, converting it to an amine.
Substitution: The cyano group and the nitrophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
Oxidation: Products may include oxidized derivatives of the morpholine ring or nitrophenyl group.
Reduction: Reduced products such as amines from the nitro group.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
Medicinal Chemistry: As a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Organic Synthesis: As an intermediate in the synthesis of more complex molecules.
Materials Science: In the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition or activation of specific biochemical pathways.
類似化合物との比較
Similar Compounds
2-Cyano-N-(2-(4-piperidinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide: Similar structure but with a piperidine ring instead of a morpholine ring.
2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-aminophenyl)-2-furyl)acrylamide: Similar structure but with an aminophenyl group instead of a nitrophenyl group.
Uniqueness
The presence of the morpholine ring and the nitrophenyl-furyl moiety in 2-Cyano-N-(2-(4-morpholinyl)ethyl)-3-(5-(3-nitrophenyl)-2-furyl)acrylamide may confer unique electronic and steric properties, making it distinct from similar compounds and potentially more effective in certain applications.
特性
分子式 |
C20H20N4O5 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
(Z)-2-cyano-N-(2-morpholin-4-ylethyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide |
InChI |
InChI=1S/C20H20N4O5/c21-14-16(20(25)22-6-7-23-8-10-28-11-9-23)13-18-4-5-19(29-18)15-2-1-3-17(12-15)24(26)27/h1-5,12-13H,6-11H2,(H,22,25)/b16-13- |
InChIキー |
BPDOQEVIGIOSMC-SSZFMOIBSA-N |
異性体SMILES |
C1COCCN1CCNC(=O)/C(=C\C2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])/C#N |
正規SMILES |
C1COCCN1CCNC(=O)C(=CC2=CC=C(O2)C3=CC(=CC=C3)[N+](=O)[O-])C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11965254.png)



![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B11965275.png)
![4-{[(E)-(4-ethylphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965283.png)

![N'-[(E)-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide](/img/structure/B11965298.png)
![4-{[(E)-(2-methylphenyl)methylidene]amino}-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11965303.png)
![4-(3-Methylphenyl)-5-{[4-(3-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-YL]methyl}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B11965313.png)
![3-(1H-benzimidazol-1-yl)-N'-[(1E,2E)-3-(2-methoxyphenyl)prop-2-en-1-ylidene]propanehydrazide](/img/structure/B11965319.png)
![2-[(3-allyl-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio]-N-[1,1'-biphenyl]-4-ylacetamide](/img/structure/B11965320.png)
![Benzyl (2E)-2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11965325.png)
